molecular formula C9H15N5O B2808164 4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine CAS No. 381699-83-8

4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine

Cat. No.: B2808164
CAS No.: 381699-83-8
M. Wt: 209.253
InChI Key: NCFGPFSUOVBPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate to form 4-hydrazinyl-6-methylpyrimidine. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine is unique due to its combination of a hydrazinyl group, a pyrimidine ring, and a morpholine ring. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-7-6-8(13-10)12-9(11-7)14-2-4-15-5-3-14/h6H,2-5,10H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFGPFSUOVBPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.